3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic molecule that contains both a pyrazole ring and a chromen-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reactions with benzaldehyde . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as piperidine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.
Scientific Research Applications
3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy
Properties
IUPAC Name |
3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-6-hexyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3/c1-2-3-4-7-14-22-17-23-18-25(30(34)35-29(23)20-28(22)33)26-19-27(21-12-8-5-9-13-21)32(31-26)24-15-10-6-11-16-24/h5-6,8-13,15-18,20,27,33H,2-4,7,14,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQROHKURBCRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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